S-Trityl-D-cystine tert-butyl ester HCl
Description
Significance of Cysteine Residues in Peptide and Protein Structure and Function
Cysteine is a sulfur-containing amino acid that, despite being one of the least abundant, plays a disproportionately large role in the structure and function of peptides and proteins. researchgate.net Its significance stems from the unique chemical properties of its thiol (-SH) group.
Disulfide Bond Formation: The most prominent role of cysteine is its ability to form disulfide bonds (or disulfide bridges) through the oxidation of two thiol groups. creative-proteomics.combrainly.in This covalent linkage between two cysteine residues, which may be distant in the primary sequence or on separate polypeptide chains, is critical for stabilizing the three-dimensional (tertiary and quaternary) structures of many proteins, particularly those secreted from the cell. metwarebio.comstackexchange.comwikipedia.org These bonds act as molecular "staples," locking the protein into its correct, functional conformation and enhancing its stability. brainly.instackexchange.com
Metal Ion Coordination: The thiol group of cysteine is a soft ligand, making it an excellent coordinator for various metal ions, including zinc, iron, and copper. researchgate.netnih.gov Cysteine residues are therefore frequently found in the active sites of metalloproteins and metalloenzymes, where they are directly involved in binding metal cofactors essential for catalytic activity or structural integrity. researchgate.netnih.govbohrium.com
Catalytic Activity: In the active sites of numerous enzymes, such as cysteine proteases, the thiol group acts as a potent nucleophile. bbk.ac.ukmdpi.comnih.gov It participates directly in the catalytic mechanism, often forming transient covalent intermediates with the substrate to facilitate the chemical transformation. bbk.ac.ukmdpi.com
Redox Regulation: The reversible oxidation and reduction of the cysteine thiol group to a disulfide bond serves as a molecular switch in various cellular processes. wikipedia.org This redox activity is central to the function of thiol oxidoreductases and plays a role in protecting cells from oxidative stress and in signal transduction pathways. wikipedia.orgnih.gov
Historical Development and Evolution of Cysteine Thiol Protecting Groups
The high nucleophilicity and susceptibility to oxidation of the cysteine thiol group necessitated the development of specific protecting groups early in the history of peptide synthesis. The evolution of these groups reflects a continuous drive for greater stability, selectivity, and milder deprotection conditions.
Early strategies often relied on the S-benzyl (Bzl) group. While effective, its removal typically required harsh conditions, such as treatment with sodium in liquid ammonia, which could degrade the sensitive peptide chain. A significant improvement came with the introduction of the trityl (Trt) group and its derivatives. The Trityl group, being more sterically hindered and acid-labile, offered a milder alternative for deprotection.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Lability |
| Benzyl (B1604629) | Bzl | Na/liquid NH₃, HF | Harsh |
| Acetamidomethyl | Acm | Hg(II) or I₂ followed by reduction | Specific, often two steps |
| Trityl | Trt | Mild acid (e.g., TFA), I₂ | Acid-labile, oxidative |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Acid-labile |
| 9-fluorenylmethyl | Fm | Base (e.g., Piperidine) | Base-labile |
This table provides a simplified overview of common cysteine thiol protecting groups and their general cleavage conditions.
This evolution towards a wider variety of protecting groups with orthogonal cleavage properties has been crucial for enabling the synthesis of increasingly complex cysteine-containing peptides, including those with multiple, precisely defined disulfide bridges.
The Strategic Role of S-Trityl-D-cystine tert-butyl ester HCl in Orthogonal Protection Schemes
The compound this compound is a specialized building block designed for sophisticated peptide synthesis, embodying the principles of orthogonal protection. It is a symmetrical dimer of D-cysteine, where the two amino acids are linked by a disulfide bond. Each monomer unit within this dimer is protected at its functional groups:
Thiol Group: Protected by a Trityl (Trt) group. The Trt group is bulky and stable to the basic conditions used for Fmoc deprotection and the coupling conditions used in peptide synthesis. However, it is readily cleaved under mild acidic conditions or via oxidation with iodine.
Carboxyl Group: Protected as a tert-butyl (tBu) ester . The tBu ester is stable to a wide range of reagents but is selectively cleaved by strong acids, such as trifluoroacetic acid (TFA).
Amino Group: Present as a hydrochloride (HCl) salt, which protects it as a non-nucleophilic ammonium (B1175870) ion until it is neutralized for a coupling reaction.
The strategic value of this compound lies in the differential lability of its protecting groups, which fits perfectly into orthogonal synthesis schemes, particularly those based on Fmoc chemistry.
| Protected Group | Protecting Group | Cleavage Condition | Orthogonality |
| α-Amino | Hydrochloride Salt | Neutralization (Base) | Reacts first upon neutralization |
| Thiol (Sulfhydryl) | Trityl (Trt) | Mild Acid / Oxidation (I₂) | Removable without affecting tBu ester |
| Carboxyl | tert-butyl (tBu) ester | Strong Acid (TFA) | Removable during final cleavage |
In a typical synthetic scenario, the this compound can be used to introduce a pre-formed disulfide bridge into a peptide. The orthogonal nature of the Trt and tBu groups allows for selective deprotection strategies. For instance, the Trt group could be removed to allow for a specific reaction at the thiol group while the rest of the peptide remains protected, or the entire protected cystine unit can be incorporated, with all protecting groups removed simultaneously during the final cleavage from the solid-phase resin using a strong acid cocktail. This level of control is essential for the synthesis of complex peptides with multiple disulfide bonds or other intricate structural features.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H30ClNO2S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-tritylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H |
InChI Key |
QPOWWSICTUFREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for S Trityl D Cystine Tert Butyl Ester Hcl
Synthesis of S-Trityl-D-cysteine Derivatives
The initial phase in the synthesis of S-Trityl-D-cystine tert-butyl ester HCl involves the protection of the highly reactive thiol group of D-cysteine with a trityl group. This step is critical for preventing the oxidation of the thiol to form disulfide bonds and for its participation in undesired side reactions during subsequent synthetic steps.
Formation of the S-Trityl Thioether Moiety
The S-trityl protecting group is widely utilized for the thiol function of cysteine in peptide synthesis. chemimpex.combachem.com The formation of the S-trityl thioether is typically achieved by reacting D-cysteine with trityl chloride (Trt-Cl) in the presence of a base. The trityl group offers significant steric hindrance, effectively shielding the sulfur atom.
The S-trityl group is known for its stability under various reaction conditions, yet it can be selectively removed when necessary. nih.gov Deprotection of the trityl group from cysteine residues can be accomplished on-resin using a cleavage solution, for example, a mixture of dichloromethane (B109758) (DCM), trifluoroacetic acid (TFA), and triisopropylsilane (B1312306) (TIPS). researchgate.net This selective deprotection is advantageous for specific modifications, such as on-resin cyclizations. peptide.com
Stereochemical Integrity in S-Trityl-D-cysteine Synthesis
A significant challenge in the synthesis of cysteine derivatives is the potential for racemization, the conversion of the desired enantiomer (D-cysteine in this case) into a mixture of D and L forms. google.com Maintaining the stereochemical integrity of the alpha-carbon is paramount, as the biological activity of peptides is highly dependent on their specific three-dimensional structure.
Loss of chirality at the C-terminal cysteine residue is a particular concern during its loading onto a resin as an ester and during the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS). nih.gov However, employing a side-chain anchoring strategy, where the cysteine is attached to the resin via its thiol group, minimizes the risk of racemization at the C-terminal Cys during resin loading because it does not require basic activation of the α-carboxyl group. nih.gov Research has shown that even under prolonged exposure to basic conditions, the extent of epimerization can be kept to a minimum with this approach. nih.gov
Esterification to Form the tert-Butyl Ester Moiety
Following the protection of the thiol group, the next critical step is the esterification of the carboxylic acid terminus with a tert-butyl group. This C-terminal protection prevents the carboxyl group from reacting during peptide coupling steps.
Regioselective Esterification Techniques
The formation of the tert-butyl ester can be achieved through several methods. One common approach involves the reaction of the S-trityl-D-cysteine with isobutylene (B52900) in the presence of an acid catalyst. google.com Another method describes the use of protected amino acids and tert-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents, which can afford tert-butyl esters in good yields. researchgate.net
The following table summarizes a selection of reagents and conditions used for the synthesis of tert-butyl esters of amino acids.
| Reagent 1 | Reagent 2 | Catalyst/Additional Reagent | Solvent | Temperature | Yield | Reference |
| Protected Amino Acid | tert-Butanol | Anhydrous Magnesium Sulfate, Boron Trifluoride Diethyl Etherate | - | - | Good | researchgate.net |
| Amino Acid | Isobutylene | Acid Catalyst (e.g., PTSA) | Dioxane | Room Temperature | - | google.com |
| N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester | Meldrum's acid | DMAP, EDC·HCl | Dichloromethane | 0 °C to Room Temperature | - | orgsyn.org |
| L-γ-methyleneglutamic acid derivative | tert-Butyl Acetate (B1210297) | Perchloric Acid | - | Room Temperature | 70% | nih.gov |
This table is illustrative of general methods and specific examples may have variations in conditions and yields.
Advantages of the tert-Butyl Ester in C-terminal Protection
The tert-butyl ester is a favored choice for C-terminal protection in peptide synthesis for several key reasons. researchgate.netwikipedia.org A primary advantage is its facile removal under acidic conditions, which circumvents the side reactions often encountered with alkaline hydrolysis. researchgate.net This acid lability is a cornerstone of the Boc (tert-butoxycarbonyl) strategy in peptide synthesis, where trifluoroacetic acid (TFA) is used for the removal of the temporary Boc protecting group. researchgate.net
Furthermore, the tert-butyl group provides good stability for the amino acid or peptide ester as a free base, which is beneficial for storage and handling. researchgate.net In the context of Fmoc-based peptide synthesis, the tert-butyl ester protecting group on the side chain of amino acids like aspartic acid and glutamic acid is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection. peptide.comwikipedia.org
The selective deprotection of tert-butyl esters in the presence of other acid-labile protecting groups can be a desirable step in a synthetic sequence. researchgate.net While strong protic acids are typically used, research has explored the use of Lewis acids like ZnBr₂ for the chemoselective hydrolysis of tert-butyl esters. researchgate.net
Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt of the S-Trityl-D-cystine tert-butyl ester. This is generally accomplished by treating the free base of the ester with hydrochloric acid.
The conversion of amino acid esters to their hydrochloride salts offers several practical benefits. The salt form typically exhibits increased stability, protecting the ester moiety from degradation and hydrolysis, which contributes to a longer shelf life. quora.com Additionally, hydrochloride salts generally have improved solubility in aqueous solutions compared to the free base, which can be advantageous for certain applications. quora.com
A common laboratory procedure for forming the hydrochloride salt involves dissolving the free amine in a dry organic solvent, such as diethyl ether, and then introducing a solution of HCl in the same solvent. google.comresearchgate.net The hydrochloride salt often precipitates from the solution and can be collected by filtration. researchgate.net Another approach involves bubbling gaseous HCl through a solution of the amino acid ester in an organic solvent. researchgate.net The formation of the hydrochloride is typically immediate. researchgate.net
Control of Stereochemistry and Enantiomeric Purity in the Synthesis of this compound
The stereochemical integrity of amino acid derivatives is paramount in the synthesis of peptides and other chiral molecules, as the biological activity is often highly dependent on the specific configuration of each chiral center. In the synthesis of this compound, controlling the stereochemistry at the α-carbon of the D-cystine moiety is a critical challenge. The bulky S-trityl and tert-butyl ester groups, while providing essential protection during synthesis, can also influence the susceptibility of the α-proton to abstraction, which can lead to racemization, particularly under basic conditions.
Analysis of Racemization during Synthesis and Coupling
Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern in the synthesis and subsequent use of this compound. This is especially prevalent during coupling reactions in peptide synthesis where the carboxylic acid is activated. The activation process can increase the acidity of the α-proton, making it susceptible to abstraction by base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information.
Systematic studies on related S-trityl-protected cysteine derivatives have demonstrated that significant racemization can occur with commonly used reagents and protocols for peptide synthesis. For instance, coupling reactions mediated by phosphonium (B103445) and aminium salts in the presence of tertiary amine bases like N,N-diisopropylethylamine (DIEA) can lead to substantial levels of the undesired L-enantiomer nih.gov.
Key Factors Influencing Racemization:
Base Strength and Concentration: The use of strong bases significantly increases the rate of racemization. Weaker bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), have been shown to be substantially better at minimizing racemization compared to DIEA or N-methylmorpholine (NMM) nih.gov. Reducing the amount of base used can also decrease the extent of racemization nih.gov.
Coupling Reagents and Preactivation: The choice of coupling reagent and the use of a preactivation step are critical. Protocols involving preactivation times with reagents like HBTU, HATU, or BOP in the presence of a base can result in unacceptably high levels of racemization nih.gov. Avoiding the preactivation step has been shown to reduce racemization levels significantly nih.gov.
Solvent Polarity: The polarity of the solvent can also play a role. Using less polar solvents, such as a mixture of CH2Cl2 and DMF, can help to reduce the extent of racemization compared to using neat DMF nih.gov.
The enantiomeric purity of this compound and its derivatives is typically analyzed using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification. For example, a CSP based on S-trityl-(R)-cysteine has been shown to be effective in the separation of enantiomers of various amino acids researchgate.netnih.gov.
| Parameter | Condition Favoring Low Racemization | Condition Favoring High Racemization | Reference |
| Base | Weak bases (e.g., 2,4,6-trimethylpyridine) | Strong bases (e.g., DIEA, NMM) | nih.gov |
| Preactivation | No preactivation | Preactivation with coupling reagents | nih.gov |
| Solvent | Less polar (e.g., CH2Cl2-DMF mixture) | More polar (e.g., neat DMF) | nih.gov |
Chiral Purity Enhancement Strategies
Given the potential for racemization during the synthesis of this compound, strategies to enhance its chiral purity are essential to ensure the final product meets the stringent requirements for its intended applications. One effective method for improving enantiomeric purity is through diastereomeric resolution.
A relevant example of this approach is detailed in a patented method for the synthesis of the corresponding L-enantiomer, S-trityl-L-cysteine amide, which addresses the issue of racemization to achieve high enantiomeric purity google.com. This methodology can be adapted for the purification of S-Trityl-D-cystine tert-butyl ester. The core of this strategy involves the formation of diastereomeric salts with a chiral resolving agent.
Steps for Chiral Purity Enhancement by Diastereomeric Resolution:
Salt Formation: The partially racemized S-Trityl-D-cystine tert-butyl ester is dissolved in a suitable solvent, such as ethyl acetate. A chiral resolving agent, for instance, D-dibenzoyl tartaric acid (the opposite enantiomer to that used for the L-cysteine derivative), is then added to the solution google.com. This results in the formation of two diastereomeric salts which have different physical properties.
Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. This allows for the separation of the desired diastereomer from the undesired one by simple filtration.
Liberation of the Free Base: The isolated, enantiomerically enriched diastereomeric salt is then treated with a base (alkalized) to neutralize the tartaric acid and liberate the pure S-Trityl-D-cystine tert-butyl ester google.com.
This chemical resolution method has been shown to be effective in achieving an enantiomeric excess (ee) of over 99.0% for the related S-trityl-L-cysteine amide google.com.
| Step | Description | Purpose | Expected Outcome | Reference |
| 1 | Diastereomeric Salt Formation | The partially racemized compound is reacted with a chiral resolving agent (e.g., D-dibenzoyl tartaric acid) in a suitable solvent. | Formation of two diastereomeric salts with different solubilities. | google.com |
| 2 | Crystallization and Filtration | The solution is cooled or concentrated to induce crystallization of the less soluble diastereomeric salt. The solid is then collected by filtration. | Separation of the desired diastereomer from the undesired one. | google.com |
| 3 | Alkalization | The purified diastereomeric salt is treated with a base to remove the chiral resolving agent. | Recovery of the enantiomerically pure S-Trityl-D-cystine tert-butyl ester. | google.com |
By implementing such chiral purity enhancement strategies, it is possible to obtain this compound with the high degree of enantiomeric purity required for its use in the synthesis of complex, stereochemically defined molecules.
Advanced Protective Group Chemistry of S Trityl D Cystine Tert Butyl Ester Hcl
S-Trityl (Trt) Group Deprotection Mechanisms and Conditions
The S-trityl group is a bulky and acid-labile protecting group widely used for the thiol side chain of cysteine. ontosight.ai Its removal is a well-studied process, offering several pathways depending on the desired outcome and the presence of other functional groups.
Reagents and Solvent Systems for Trt Deprotection
A variety of reagents and solvent systems can be employed for the acid-mediated deprotection of the S-Trityl group. The choice of reagent and solvent depends on the sensitivity of the substrate and the desired selectivity.
| Reagent/System | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Typically used in a mixture with dichloromethane (B109758) (DCM), often in a ratio of 1:19 to 1:1. sigmaaldrich.com | A standard and effective method for Trt deprotection. peptide.com |
| Lewis Acids (e.g., BF₃·Et₂O, Cu(OTf)₂) | Used in combination with a mild protic acid like hexafluoroisopropanol. rsc.org | Offers a rapid and mild alternative to strong Brønsted acids. rsc.org |
| Iodine in Methanol (B129727) or DCM | 0.1 M iodine in DCM or 0.4 M iodine in methanol. peptide.compeptide.com | This method can lead to the simultaneous formation of a disulfide bond. peptide.compeptide.com |
| Thallium(III) trifluoroacetate (B77799) | Used in TFA with anisole (B1667542) as a scavenger. peptide.com | An oxidative method that also promotes disulfide bond formation. peptide.com |
Role and Mechanism of Scavengers in Preventing Side Reactions
The highly reactive trityl cation generated during acid-mediated deprotection can participate in undesirable side reactions, such as re-addition to the thiol group or electrophilic substitution on electron-rich amino acid residues like tryptophan and methionine. sigmaaldrich.comru.nl To prevent these side reactions, scavengers are added to the cleavage cocktail.
Scavengers are nucleophilic species that efficiently trap the trityl cation. ru.nl Common scavengers and their mechanisms of action are outlined below:
Trialkylsilanes (e.g., Triisopropylsilane (B1312306), TIS; Triethylsilane, TES): These act as hydride donors, reducing the trityl cation to triphenylmethane. nih.gov This is an irreversible reaction that effectively removes the carbocation from the reaction mixture. nih.gov
Thioethers (e.g., Thioanisole (B89551), Ethyl methyl sulfide): These scavengers react with the trityl cation to form a stable sulfonium (B1226848) salt. sigmaaldrich.com
Water: Can act as a scavenger by reacting with the trityl cation to form triphenylmethanol.
1,2-Ethanedithiol (EDT): A particularly effective scavenger that not only traps the trityl cation but can also assist in the removal of the trityl group itself. sigmaaldrich.com
The choice of scavenger is crucial and depends on the amino acid composition of the peptide. For instance, EDT is highly effective in preventing the acid-catalyzed oxidation of tryptophan residues. sigmaaldrich.com
Oxidative Deprotection Strategies
In some synthetic strategies, particularly those aimed at forming disulfide bonds, oxidative deprotection of the S-Trityl group is advantageous. This approach removes the protecting group and simultaneously promotes the formation of the desired disulfide linkage.
Iodine: Treatment of the S-trityl protected cysteine with iodine in solvents like dichloromethane or methanol leads to the formation of a sulfenyl iodide intermediate, which then reacts with another thiol to form a disulfide bond. peptide.compeptide.com
Thallium(III) trifluoroacetate: This reagent can also effect the removal of the S-trityl group and concomitant disulfide bond formation. peptide.com The reaction is typically carried out in trifluoroacetic acid. peptide.com
tert-Butyl hypochlorite: This reagent can be used for the oxidative deprotection of S-trityl groups, leading to the formation of sulfonic acid derivatives. nih.gov
Orthogonality with Co-existing Protecting Groups
Orthogonality in protecting group strategy refers to the ability to remove one protecting group in the presence of others without affecting them. ru.nl The S-Trityl group exhibits a degree of orthogonality with other commonly used protecting groups in peptide synthesis.
| Protecting Group | Orthogonality with S-Trityl | Deprotection Conditions |
| Acetamidomethyl (Acm) | The S-Trityl group can be selectively removed in the presence of the S-Acm group using dilute acid, as the Acm group is more acid-stable. ub.edu The Acm group is typically removed with mercury(II) acetate (B1210297) or iodine. peptide.com | S-Trt: Dilute TFA; S-Acm: Hg(OAc)₂, I₂ |
| tert-Butyl (tBu) | The S-Trityl group is significantly more acid-labile than the tert-butyl group. researchgate.net This allows for the selective removal of the Trityl group using mild acidic conditions (e.g., 1% TFA in DCM) while leaving the tBu group intact. sigmaaldrich.comresearchgate.net | S-Trt: 1% TFA in DCM; tBu: Stronger TFA concentrations |
This orthogonality is crucial for complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds. ub.edu
tert-Butyl Ester (tBu) Group Deprotection Mechanisms and Conditions
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of conditions and its clean removal under acidic conditions.
The deprotection of a tert-butyl ester is typically achieved with strong acids like trifluoroacetic acid. organic-chemistry.orgnih.gov The mechanism involves the protonation of the ester oxygen, followed by the cleavage of the carbon-oxygen bond to generate a carboxylic acid and a stable tertiary carbocation, the tert-butyl cation. stackexchange.com This cation can then undergo one of two pathways: it can be deprotonated by a weak base (like the trifluoroacetate anion) to form isobutylene (B52900) gas, or it can be trapped by a nucleophile. stackexchange.com In the presence of TFA, the t-butyl cation can react with the trifluoroacetate anion to form t-butyl trifluoroacetate. nih.gov The formation of isobutylene is often favored as it is a volatile byproduct that can be easily removed from the reaction mixture. stackexchange.com
Similar to S-Trityl deprotection, scavengers are often employed during tBu ester cleavage to trap the reactive t-butyl cation and prevent side reactions, such as the alkylation of sensitive amino acid residues like methionine and tryptophan. nih.gov
| Reagent/System | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like DCM. organic-chemistry.org | The most common and effective method. |
| Aqueous Phosphoric Acid | An environmentally benign and mild reagent. organic-chemistry.orgorganic-chemistry.org | Offers selectivity, tolerating other protecting groups like Cbz and benzyl (B1604629) esters. organic-chemistry.org |
| Magic Blue (MB•⁺) and Triethylsilane | A catalytic protocol for mild deprotection. organic-chemistry.orgacs.org | Avoids the need for strong acids or high temperatures. acs.org |
Acid-Mediated Cleavage Mechanisms (e.g., via t-butyl cation formation, isobutylene elimination)
The deprotection of the tert-butyl ester in S-Trityl-D-cystine tert-butyl ester HCl under acidic conditions proceeds through a well-established carbocation-mediated mechanism. The process is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the cleavage of the C-O bond between the carbonyl group and the tert-butyl group.
This cleavage results in the formation of a carboxylic acid and a relatively stable tertiary carbocation, the tert-butyl cation. The stability of this carbocation is a key factor in the lability of the tert-butyl ester protecting group. The formed tert-butyl cation can then undergo one of two primary pathways: it can be trapped by a nucleophile or it can undergo elimination. In the context of typical deprotection conditions, the most common fate of the tert-butyl cation is deprotonation, leading to the formation of isobutylene gas. This elimination is often favored as it removes the reactive carbocation from the reaction mixture, driving the equilibrium towards the deprotected product.
Protonation: The ester's carbonyl oxygen is protonated by an acid.
Carbocation Formation: The C-O bond cleaves, releasing the stable tert-butyl cation and the free carboxylic acid.
Elimination: The tert-butyl cation loses a proton to form isobutylene.
This mechanism underscores the importance of using scavengers in deprotection cocktails, especially in peptide synthesis. The highly reactive tert-butyl cation can otherwise lead to unwanted side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, or tyrosine.
Reagents and Solvent Systems for tBu Ester Deprotection
A variety of strong acids and solvent systems are employed for the cleavage of tert-butyl esters. The choice of reagent and solvent depends on the desired selectivity and the stability of other functional groups present in the molecule.
Trifluoroacetic Acid (TFA): TFA is the most commonly used reagent for the final deprotection step in solid-phase peptide synthesis (SPPS), including the cleavage of tert-butyl esters. It is typically used in high concentrations, often as a "cleavage cocktail" containing scavengers. For complete removal of tBu esters, concentrations of 50% to 95% TFA in a solvent like dichloromethane (DCM) are common. csic.es The volatility of TFA and DCM facilitates their removal after the reaction is complete.
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can also be used for the deprotection of tert-butyl esters. Due to its strong, non-volatile nature, its use is less common in standard peptide synthesis but can be effective in specific synthetic contexts.
Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid has been reported as a mild and selective reagent for the deprotection of tert-butyl esters. organic-chemistry.org It offers an environmentally benign alternative to other strong acids and is compatible with various other protecting groups. organic-chemistry.org
Below is an interactive data table summarizing common reagents and their typical conditions for tert-butyl ester deprotection.
| Reagent | Typical Concentration | Solvent | Scavengers Commonly Used |
| Trifluoroacetic Acid (TFA) | 50-95% | Dichloromethane (DCM) | Triisopropylsilane (TIS), Water, Thioanisole |
| Sulfuric Acid (H₂SO₄) | Concentrated | Dioxane or other organic solvents | Dependent on substrate |
| Phosphoric Acid (H₃PO₄) | 85% (aqueous) | - | Not always necessary |
Catalytic Deprotection Methods (e.g., Triarylamminium Radical Cation mediated)
While strong acids are effective, milder and more selective methods for tert-butyl ester deprotection are continuously being developed. One such method involves the use of triarylamminium radical cations as catalysts. For instance, the tris(4-bromophenyl)amminium radical cation, often referred to as "magic blue," in combination with a silane (B1218182) like triethylsilane, can catalytically cleave the C-O bond of tert-butyl esters under neutral conditions. organic-chemistry.org
This method is advantageous as it avoids the use of strong acids, which can be detrimental to sensitive substrates. The proposed mechanism involves the radical cation acting as a Lewis acid to activate the ester, facilitating the cleavage of the tert-butyl group. This catalytic approach offers a high degree of chemoselectivity and is compatible with a wider range of functional groups that are typically acid-labile.
Orthogonality with N-alpha-Protecting Groups (e.g., Boc, Fmoc)
The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. The tert-butyl ester is a key component of the widely used Fmoc/tBu protection strategy in SPPS. nih.gov
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is used for the temporary protection of the N-terminal alpha-amino group of the growing peptide chain. It is labile to basic conditions, typically being removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The tert-butyl ester, being stable to base, remains intact during the repetitive Fmoc deprotection steps of peptide chain elongation.
Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile N-alpha-protecting group. While both Boc and tert-butyl esters are cleaved by strong acids, their sensitivities to acid strength differ. The Boc group can be removed with moderate acid conditions (e.g., 25-50% TFA in DCM), while the complete cleavage of a tert-butyl ester often requires stronger acidic conditions or longer reaction times. This difference in lability allows for a degree of selective deprotection, although the orthogonality is not as complete as with the base-labile Fmoc group.
This orthogonality allows for a synthetic strategy where the peptide chain is assembled using Fmoc-protected amino acids, and the tert-butyl ester on the C-terminus or on acidic amino acid side chains remains in place until the final deprotection step.
Chemoselective and Orthogonal Deprotection Strategies for this compound
The presence of two distinct acid-labile protecting groups in this compound, the S-Trityl and the tert-butyl ester, allows for sophisticated chemoselective and orthogonal deprotection strategies. This differential lability is a key feature that makes this compound a versatile tool in peptide chemistry.
Differential Cleavage Conditions for S-Trityl and tert-Butyl Ester Moieties
The S-Trityl group is significantly more sensitive to acid than the tert-butyl ester. This substantial difference in acid lability is the basis for their selective removal.
S-Trityl Group Cleavage: The trityl group can be cleaved under very mild acidic conditions. For example, treatment with a solution of 1-2% TFA in DCM is often sufficient to remove the S-Trityl group while leaving the tert-butyl ester intact. peptide.com The cleavage is facilitated by the formation of the highly stable trityl cation. To prevent side reactions, scavengers such as triisopropylsilane (TIS) are typically included in the cleavage cocktail to trap the liberated trityl cations. peptide.com
tert-Butyl Ester Cleavage: As previously discussed, the cleavage of the tert-butyl ester requires much stronger acidic conditions. Typically, a solution containing a high concentration of TFA (e.g., 50-95%) is necessary for its complete removal. csic.es
This differential stability allows for a synthetic route where the S-Trityl group can be selectively removed to expose the thiol group for further modification, while the C-terminal carboxylic acid remains protected as a tert-butyl ester.
The following table provides a summary of the differential cleavage conditions.
| Protecting Group | Reagent | Typical Conditions |
| S-Trityl | Dilute Trifluoroacetic Acid (TFA) | 1-2% TFA in DCM with scavengers |
| tert-Butyl Ester | Concentrated Trifluoroacetic Acid (TFA) | 50-95% TFA in DCM with scavengers |
Sequential Deprotection in Multistep Peptide Synthesis
The ability to selectively deprotect the S-Trityl and tert-butyl ester groups is particularly valuable in multistep peptide synthesis, especially in the context of solid-phase peptide synthesis (SPPS). This allows for on-resin modification of the cysteine side chain.
A typical synthetic sequence could be as follows:
Peptide Elongation: The peptide chain is assembled on a solid support using standard Fmoc/tBu chemistry. This compound can be incorporated into the peptide sequence.
Selective S-Trityl Deprotection: Once the desired peptide sequence is assembled, the resin-bound peptide is treated with a mild acid solution (e.g., 1-2% TFA in DCM with TIS). This selectively removes the S-Trityl group, exposing the free thiol of the cysteine residue. The tert-butyl ester and other acid-labile side-chain protecting groups (like Boc on lysine (B10760008) or tBu ethers on serine and threonine) remain intact.
On-Resin Side-Chain Modification: With the cysteine thiol now free, various modifications can be performed on the solid support. This could include the formation of a specific disulfide bridge with another cysteine residue (whose thiol is also selectively deprotected), alkylation, or conjugation to another molecule.
Final Deprotection and Cleavage: After the on-resin modification is complete, the peptide is subjected to a final cleavage from the resin using a strong acid cocktail (e.g., 95% TFA with scavengers). This step simultaneously removes the tert-butyl ester and all other remaining acid-labile side-chain protecting groups, yielding the final modified peptide.
This sequential deprotection strategy provides a powerful tool for the synthesis of complex peptides with precisely controlled structures, highlighting the utility of this compound as a versatile building block in peptide chemistry.
Research Applications in Peptide and Protein Synthesis and Engineering
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and the incorporation of cysteine residues requires robust protection of the highly reactive thiol side chain to prevent unwanted oxidation and other side reactions. sigmaaldrich.compitt.edu The S-trityl group is a widely used protecting group for this purpose due to its stability under various coupling conditions and its specific cleavage requirements. chemimpex.comsigmaaldrich.com
The Fluorenylmethoxycarbonyl (Fmoc) SPPS strategy is the most common method for peptide synthesis in research settings, relying on a base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection. csic.escsic.es The S-trityl protecting group is highly compatible with this methodology. nih.gov
Compatibility and Cleavage: The S-trityl group is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for the repeated removal of the Fmoc group during chain elongation. csic.esunits.it It remains attached to the cysteine thiol throughout the synthesis. During the final step, the S-trityl group is efficiently cleaved simultaneously with other acid-labile side-chain protecting groups (like Boc, OtBu) and the peptide's linkage to the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). bachem.comsigmaaldrich.comamazonaws.com The high stability of the trityl cation formed during cleavage necessitates the use of scavengers, such as triisopropylsilane (B1312306) (TIS), to prevent re-attachment to the thiol group and to avoid side reactions with other sensitive residues like tryptophan. amazonaws.compeptide.com
Side Reactions: While effective, the use of S-trityl protected cysteine is associated with a higher risk of racemization at the C-terminal cysteine residue during activation, especially when strong bases are used. csic.esunits.it Careful selection of coupling reagents and conditions is necessary to minimize this side reaction.
In the tert-Butyloxycarbonyl (Boc) SPPS strategy, the temporary Nα-Boc group is removed with moderate acid (e.g., TFA in DCM), while side-chain protecting groups and the resin linkage are cleaved with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.comdu.ac.in
Orthogonality: The S-trityl group can be used in Boc-SPPS. It is stable to the moderate acid conditions used for Nα-Boc deprotection. peptide.com The cleavage of the S-trityl group can be achieved during the final HF cleavage step. peptide.com Alternatively, its lability to TFA allows for selective deprotection on the resin before the final cleavage, which can be useful for on-resin cyclization strategies. peptide.com This creates an orthogonal system where different classes of protecting groups can be removed selectively. peptide.com
The choice of solid support is critical in SPPS. For the synthesis of peptide acids, resins that allow for cleavage under acidic conditions are typically used. When working with C-terminal cysteine residues, specific strategies can be employed to minimize side reactions like epimerization. nih.gov
Trityl-Based Resins: Resins such as 2-chlorotrityl chloride (CTC) are highly favored for attaching the first amino acid, including S-Trityl-D-cysteine. nih.govglycopep.com These resins are exceptionally acid-sensitive, allowing the final peptide to be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM), which keeps the side-chain protecting groups, including the S-trityl group, intact. nih.govnih.gov This is particularly valuable for the synthesis of fully protected peptide fragments that can be used in subsequent solution-phase condensations.
Side-Chain Anchoring: An alternative strategy involves attaching the cysteine residue to the resin via its thiol side chain, leaving the C-terminal carboxyl group free. nih.govnih.gov Trityl chloride resin can be used for this purpose, where the free thiol of an Fmoc-protected cysteine ester attacks the resin. The peptide is then elongated from the N-terminus using standard SPPS procedures. nih.gov Cleavage from the resin with acid releases the peptide with a C-terminal ester and a free thiol group. nih.gov
| Resin Type | Typical Cleavage Condition | Outcome | Key Advantage |
| 2-Chlorotrityl Chloride (CTC) Resin | 1-2% TFA in DCM | Protected peptide acid | Mild cleavage preserves side-chain protecting groups. nih.govglycopep.com |
| Wang Resin | 95% TFA with scavengers | Fully deprotected peptide acid | Standard for routine Fmoc-SPPS, but higher risk of C-terminal Cys racemization. nih.gov |
| Trityl Chloride Resin (Side-Chain Anchoring) | Mild acid (e.g., TFA-based) | Peptide C-terminal ester | Useful for synthesizing peptides with modified C-termini. nih.gov |
Applications in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and the synthesis of complex peptide fragments. In this context, S-Trityl-D-cystine tert-butyl ester HCl serves as a valuable starting material. The tert-butyl ester protects the C-terminus while the S-trityl group protects the thiol, allowing for selective reactions at the N-terminus. This dual protection is crucial for building peptide segments that can later be joined together (fragment condensation) to form a larger peptide or protein. researchgate.net
Strategies for Disulfide Bond Formation in Peptides
Disulfide bonds are covalent linkages between the thiol side chains of two cysteine residues and are fundamental to the tertiary structure and stability of many peptides and proteins. bachem.comnih.gov The synthesis of peptides with multiple disulfide bonds requires a sophisticated strategy to ensure that the correct cysteine residues are paired, a process known as regioselective disulfide bond formation. researchgate.netnih.gov
To control the formation of multiple, distinct disulfide bridges, an orthogonal protection strategy is employed. This involves using a set of different thiol protecting groups that can be removed selectively under unique chemical conditions, allowing for the stepwise formation of each disulfide bond. sigmaaldrich.comresearchgate.net
The S-trityl group is a key component in these strategies. It is typically paired with other protecting groups such as Acetamidomethyl (Acm) or tert-butylthio (StBu). researchgate.netnih.govresearchgate.net
Stepwise Oxidation: A common strategy involves synthesizing a linear peptide with cysteine residues protected by different groups, for instance, Trt and Acm.
The S-Trt groups can be selectively removed first under mild acidic conditions or using iodine in specific solvents like trifluoroethanol, leaving the S-Acm groups intact. sigmaaldrich.comresearchgate.net
The newly freed thiol groups are then oxidized to form the first disulfide bond.
In a subsequent step, the S-Acm groups are removed using a different reagent (e.g., iodine in more polar solvents or mercury(II) acetate), and the second pair of thiols is oxidized to form the second disulfide bridge. sigmaaldrich.comresearchgate.net
This approach provides precise control over the final folded structure of the peptide, which is essential for its biological function. researchgate.netscispace.com
| Protecting Group | Abbreviation | Typical Cleavage Reagent | Orthogonal To |
| Trityl | Trt | TFA, Iodine (in non-polar solvents) sigmaaldrich.comresearchgate.net | Acm, StBu |
| Acetamidomethyl | Acm | Iodine, Mercury(II) Acetate (B1210297) sigmaaldrich.compeptide.com | Trt, StBu |
| tert-butylthio | StBu | Reducing agents (e.g., thiols, phosphines) sigmaaldrich.com | Trt, Acm |
| 4-methoxytrityl | Mmt | 1% TFA in DCM peptide.com | Acm, StBu, Trt |
Synthesis of Multi-Disulfide Peptides
The synthesis of peptides containing multiple disulfide bonds presents a significant chemical challenge, as random oxidation of cysteine thiols can lead to a mixture of misfolded and inactive isomers. nih.govbiotage.com To overcome this, orthogonal protection strategies are employed, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions. nih.govrsc.org This allows for the stepwise and controlled formation of each disulfide bridge. nih.govrockefeller.edu
The S-trityl (Trt) group is a key component of these strategies because it is labile under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), which are often used for the final cleavage of the peptide from the solid-phase resin. ontosight.aipeptide.comsigmaaldrich.com It is frequently used in combination with other protecting groups that are stable to acid but can be removed by other means. acs.orgresearchgate.net A common orthogonal partner is the acetamidomethyl (Acm) group, which is stable to TFA but can be removed by treatment with iodine or silver ions. nih.govrsc.orgbachem.com This Trt/Acm pairing allows for the formation of one set of disulfide bonds after TFA cleavage, followed by the selective deprotection of Acm groups and subsequent oxidation to form the second set of bridges. rsc.org
Other protecting groups like tert-butyl (tBu), 4-methoxybenzyl (Mob), and tert-butylsulphenyl (StBu) can also be combined with the S-trityl group to create robust strategies for synthesizing complex peptides with three or more disulfide bonds, such as conotoxins. nih.govresearchgate.netmdpi.com The choice of protecting groups is tailored to the specific peptide to ensure selective, efficient, and high-yield synthesis of the desired disulfide connectivity. nih.gov
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
|---|---|---|---|
| Trityl | Trt | Mild Acid (e.g., TFA) peptide.comsigmaaldrich.com | Acm, tBu, Mob nih.govresearchgate.net |
| Acetamidomethyl | Acm | Iodine, Silver (I), Mercury (II) sigmaaldrich.combachem.com | Trt, tBu rsc.org |
| tert-Butyl | tBu | Strong Acid (HF), Hg(OAc)₂, MeSiCl₃/Ph₂SO nih.govsigmaaldrich.com | Trt, Acm mdpi.com |
| 4-Methoxybenzyl | Mob | Strong Acid (HF), TFA (at elevated temp.) nih.govbachem.com | Trt, Acm researchgate.net |
Controlled Oxidation Techniques Post-Deprotection
Once the S-trityl groups are selectively removed to expose the free thiol (-SH) groups of cysteine residues, a controlled oxidation step is required to form the desired disulfide bond (-S-S-). ontosight.ai The choice of oxidant and reaction conditions is critical to promote intramolecular bond formation and prevent the formation of intermolecular dimers or oligomers. thermofisher.com
Several techniques are commonly used for this purpose:
Air Oxidation: This is one of the simplest methods, where the deprotected peptide is dissolved in a dilute aqueous buffer (pH 7.5-8.5) and stirred while exposed to the atmosphere. bachem.com While convenient, this method can be slow. sigmaaldrich.com
Iodine (I₂): Iodine is a widely used oxidant that can effect both the removal of certain protecting groups (like Acm) and the simultaneous formation of a disulfide bond. peptide.comsigmaaldrich.com It is typically performed in acidic conditions to prevent disulfide scrambling. rockefeller.edu However, its high reactivity requires careful optimization to avoid side reactions, such as the iodination of other residues. nih.gov
Dimethyl Sulfoxide (DMSO): DMSO serves as a mild oxidant and is often used in aqueous solutions to facilitate disulfide bond formation.
N-Chlorosuccinimide (NCS): NCS, activated by a mild Brønsted acid like TFA, has been shown to be a rapid and efficient reagent for on-resin disulfide bond formation after the removal of acid-labile protecting groups such as trityl. acs.org
Thallium (III) Trifluoroacetate (B77799): This reagent can be used to remove S-trityl groups with simultaneous oxidation to form disulfides. peptide.com
The selection of the oxidation method depends on the specific peptide sequence, the other protecting groups present, and whether the oxidation is performed in solution or on the solid-phase resin. rsc.org
| Oxidant/Method | Typical Conditions | Key Features |
|---|---|---|
| Air Oxidation | Dilute peptide solution (0.1-1 mg/mL) in aqueous buffer (pH 7.5-8.5), open to atmosphere. sigmaaldrich.combachem.com | Mild and simple; can be slow. |
| Iodine (I₂) | Solution in methanol (B129727), acetic acid, or DMF. nih.govresearchgate.net | Fast and efficient; can also cleave Acm groups; risk of side reactions. nih.gov |
| N-Chlorosuccinimide (NCS) | 2% TFA in DCM on resin-bound peptide. acs.org | Rapid (~15 min) and clean conversion, suitable for on-resin synthesis. acs.org |
| Glutathione (GSSG/GSH) Redox Buffer | Aqueous buffer containing a ratio of oxidized (GSSG) and reduced (GSH) glutathione. nih.gov | Mimics intracellular environment, promotes folding to the thermodynamically most stable isomer. nih.gov |
Contributions to Bioconjugation Chemistry
Bioconjugation is the chemical modification of biomolecules to create new constructs with combined properties. rsc.org The cysteine residue, with its nucleophilic thiol side chain, is a primary target for site-specific modification of proteins and peptides. rsc.orgresearchgate.net The use of building blocks like this compound is crucial for introducing a uniquely reactive handle into a specific position within a biomolecule.
Facilitating Site-Specific Derivatization of Biomolecules
To achieve site-specific modification, a particular cysteine residue must be made available for reaction without affecting other cysteine residues or functional groups within the biomolecule. rsc.orgmit.edu This is accomplished by incorporating a cysteine protected with a group that is orthogonal to others used in the synthesis. By using this compound during solid-phase peptide synthesis (SPPS), a trityl-protected cysteine is placed at a desired location. sigmaaldrich.com
Following the synthesis and purification of the full peptide or protein, the S-trityl group can be selectively cleaved under mild acid conditions to unmask a single, highly reactive thiol group. ontosight.ai This thiol then serves as a specific point of attachment for various chemical moieties, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, cytotoxic drugs, or other labels, without altering the rest of the biomolecule. rsc.orgresearchgate.net
Chemical Linkage Strategies
Beyond simple labeling, the unmasked cysteine thiol enables powerful chemical linkage strategies for constructing larger, more complex biomolecules. A preeminent example is Native Chemical Ligation (NCL). rsc.orgacs.org NCL is a chemoselective reaction that joins two unprotected peptide fragments. acs.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. rsc.org
The synthesis of the N-terminal cysteine-containing fragment relies on the use of a protected cysteine building block, such as one bearing an S-trityl group. nih.gov During synthesis, the thiol is protected. After the peptide fragment is synthesized and purified, the S-trityl group is removed. The resulting peptide with a free N-terminal cysteine can then be ligated to a second peptide thioester, forming a native peptide bond at the ligation site. rsc.org This strategy has become a cornerstone of protein engineering and total chemical synthesis of proteins.
Role in the Synthesis of Biologically Active Peptides and Analogs
The synthetic strategies enabled by protected cysteine building blocks are directly applied to the production of biologically active peptides and their analogs for therapeutic use. Many peptide therapeutics derive their stability and activity from a specific, constrained three-dimensional structure held in place by one or more disulfide bonds. nih.govnih.gov
Peptide Therapeutics Development (synthetic routes)
The development of synthetic routes for complex peptide therapeutics often hinges on the ability to correctly form multiple disulfide bonds. nih.gov The orthogonal protection strategies described above, which frequently involve the S-trityl group, are critical for achieving the native disulfide connectivity and, therefore, the biological activity of these molecules. nih.govmdpi.com
Examples of such therapeutics include:
Conotoxins: These are small, disulfide-rich neurotoxic peptides from the venom of marine cone snails that are potent and selective ion channel blockers. nih.gov Their synthesis is a classic example of the need for regioselective disulfide bond formation, often employing a combination of Trt, Acm, and Mob protecting groups to ensure the correct pairing of cysteine residues. nih.govnih.gov
Linaclotide: This 14-amino acid peptide, used for treating irritable bowel syndrome, contains three disulfide bonds. biotage.com Its synthesis requires a carefully planned orthogonal strategy to manage the formation of the three bridges in the correct pattern to ensure therapeutic efficacy. biotage.comnih.gov
Insulin (B600854) and Analogs: The synthesis of insulin and its various analogs, which contain two peptide chains linked by two disulfide bonds and an additional intrachain bridge, relies on the precise pairing of six cysteine residues. nih.gov Sequential, regioselective formation strategies are essential for producing the active hormone. nih.gov
The use of this compound and similar reagents provides the chemical tools necessary to assemble these complex architectures, paving the way for the discovery and large-scale production of novel peptide-based drugs. nih.gov
Protein Engineering Applications (synthetic aspects)
The synthetic utility of this compound in protein engineering is primarily centered on the controlled introduction of D-cysteine residues to create proteins with tailored architectures and improved stability. The trityl (Trt) group is a well-established protecting group for the sulfhydryl moiety of cysteine, particularly in Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). bachem.comsigmaaldrich.com Its acid lability allows for selective deprotection under conditions that are orthogonal to the removal of many other side-chain protecting groups, facilitating the regioselective formation of disulfide bonds. acs.orgnih.govresearchgate.netacs.org
The incorporation of D-amino acids, such as D-cysteine from this compound, is a key strategy to enhance the proteolytic stability of synthetic peptides and proteins. nih.gov Natural proteases are stereospecific and primarily recognize L-amino acid residues; the presence of a D-amino acid can significantly hinder enzymatic degradation, thereby prolonging the in-vivo half-life of a therapeutic peptide.
Key Synthetic Applications:
Regioselective Disulfide Bond Formation: The trityl group's specific cleavage conditions enable the precise pairing of cysteine residues in complex peptides containing multiple disulfide bridges. acs.orgnih.govresearchgate.netacs.org By using a combination of orthogonal protecting groups (e.g., Trt, Acm, tBu), specific pairs of cysteines can be deprotected and oxidized in a stepwise manner to ensure the correct disulfide connectivity, which is crucial for the proper folding and biological activity of many proteins. nih.gov
Enhanced Proteolytic Stability: The introduction of D-cysteine into a peptide backbone disrupts the natural L-amino acid sequence recognized by proteases, leading to increased resistance to enzymatic degradation. nih.gov This is a critical consideration in the design of peptide-based therapeutics.
Modulation of Peptide Conformation: The incorporation of a D-amino acid can induce specific turns or alter the secondary structure of a peptide, which can be exploited to mimic or disrupt protein-protein interactions.
Below is a table summarizing common conditions for the removal of the S-trityl group, a critical step in the synthesis of cysteine-containing peptides.
| Reagent Cocktail | Conditions | Application | Reference |
| TFA / TIS / H₂O | Room Temperature, 1-2 hours | Standard cleavage from resin and deprotection | sigmaaldrich.com |
| TFA / EDT / TIS | Room Temperature, 1-2 hours | Minimizes reattachment of the trityl group | sigmaaldrich.com |
| I₂ in DCM or TFE/DCM | Room Temperature, 30-60 min | Oxidative cleavage to form disulfide bond directly | sigmaaldrich.com |
| 0.1 M HCl in HFIP/TIS | Room Temperature | Mild deprotection on-resin | researchgate.net |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: Ethanedithiol; DCM: Dichloromethane (B109758); TFE: Trifluoroethanol; HFIP: Hexafluoroisopropanol.
Studies on Redox-Active Systems and Cysteine Reactivity
The thiol group of cysteine is a key player in a multitude of redox processes within biological systems. The ability to incorporate D-cysteine using this compound provides a unique tool to study the impact of stereochemistry on the redox properties and reactivity of cysteine residues in peptides and proteins.
Research applications in this area include:
Probing Redox Potentials: By synthesizing peptides containing D-cysteine at specific positions, researchers can investigate how the stereochemistry of a single amino acid residue affects the redox potential of a local disulfide bond. This information is valuable for understanding the fine-tuning of redox regulation in natural proteins.
Investigating Electron Transfer Mechanisms: The altered geometry imposed by a D-amino acid can impact the efficiency of electron transfer processes involving the cysteine thiol. This can be studied using various spectroscopic and electrochemical techniques.
Designing Peptides with Tunable Redox Sensitivity: The ability to modulate the redox properties of a peptide through the incorporation of D-cysteine opens up possibilities for designing novel redox-sensitive probes and drug delivery systems.
The following table provides representative redox potentials for the Cys-Xxx-Yyy-Cys motif found in the active sites of various thiol-disulfide oxidoreductases, illustrating the range of redox activities cysteine can exhibit. While this data is for L-cysteine, it provides a baseline for comparative studies involving D-cysteine analogs.
| Protein Family | Active Site Motif | Redox Potential (E₀') | Reference |
| Thioredoxins | Cys-Gly-Pro-Cys | -270 mV | researchgate.net |
| Glutaredoxins | Cys-Pro-Tyr-Cys | -233 mV | researchgate.net |
| Protein Disulfide Isomerases | Cys-Gly-His-Cys | -180 mV | researchgate.net |
Analytical Characterization and Computational Studies
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is the cornerstone for both the purification of S-Trityl-D-cystine tert-butyl ester HCl after synthesis and the assessment of its chemical and optical purity.
High-Performance Liquid Chromatography (HPLC) is the standard and most widely used technique for the analysis and purification of protected amino acids and peptides. mdpi.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for this compound due to the nonpolar nature of the trityl and tert-butyl groups.
The purity of S-trityl protected cysteine esters is typically assessed using C18 columns, with a mobile phase consisting of a gradient of water and acetonitrile, often containing ion-pairing agents like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.govnih.gov Detection is commonly performed using UV spectrophotometry, typically at wavelengths of 220 nm and 280 nm where the phenyl rings of the trityl group absorb. nih.gov Chiral HPLC is also a valuable tool for confirming the enantiomeric purity of the D-cystine derivative, ensuring that no racemization has occurred during synthesis or storage. sci-hub.ru
Table 1: Illustrative RP-HPLC Conditions for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 3.5 µm, 4.6 x 100 mm | Stationary phase for hydrophobic separation. nih.gov |
| Mobile Phase A | Water with 0.045% TFA | Aqueous component of the mobile phase. nih.gov |
| Mobile Phase B | Acetonitrile with 0.036% TFA | Organic component for elution. nih.gov |
| Gradient | 40% to 70% B over 8 minutes | Gradually increases hydrophobicity to elute the compound. nih.gov |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. nih.gov |
| Temperature | 25 °C | Controlled temperature for reproducibility. nih.gov |
| Detection | UV at 220 nm | Wavelength for detecting the peptide backbone and aromatic rings. nih.gov |
Beyond standard HPLC, several advanced separation techniques can be employed for the detailed analysis of complex mixtures or for challenging separations of stereoisomers.
Chiral Ligand-Exchange Chromatography: This technique is highly effective for the separation of enantiomers of underivatized amino acids. nih.gov A chiral selector, such as S-trityl-(R)-cysteine, is coated onto a stationary phase, allowing for the differential interaction and separation of amino acid enantiomers. nih.gov
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster and higher resolution separations compared to traditional LC and is an alternative for the purification of protected amino acids. studysmarter.co.uk
Capillary Electrophoresis (CE): Particularly chiral capillary electrophoresis, is a high-resolution technique that separates molecules based on their electrophoretic mobility in an electric field. studysmarter.co.uk Non-aqueous CE has been successfully applied to evaluate the chiral discrimination of various N-protected amino acids. nih.gov
Spectroscopic and Spectrometric Characterization Techniques
Confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the trityl group (typically in the 7.2-7.5 ppm range), a singlet for the nine equivalent protons of the tert-butyl group (around 1.3-1.5 ppm), and signals corresponding to the cystine backbone protons. nih.gov The bulky tert-butyl group provides an exceptionally narrow and intense signal, which can be useful for structural confirmation. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement. nih.gov Techniques like Fast Atom Bombardment (FAB) ionization, particularly with a dithiodiethanol (DTDE) matrix, have proven effective for the analysis of cystine derivatives, yielding clear protonated molecular ion peaks ([M+H]⁺). nii.ac.jp
Table 2: Expected Spectroscopic and Spectrometric Data
| Technique | Moiety | Expected Observation | Reference |
| ¹H NMR | Trityl (Ph₃C-) | Multiplet, ~7.2-7.5 ppm | acgpubs.org |
| tert-Butyl (-C(CH₃)₃) | Singlet, ~1.3-1.5 ppm | nih.gov | |
| Cystine backbone | Signals corresponding to α- and β-protons | nih.gov | |
| ¹³C NMR | Trityl, tert-Butyl, Cystine | Resonances for all unique carbon atoms | nih.gov |
| HR-MS (ESI-TOF) | Molecular Ion | [M+H]⁺ peak corresponding to the exact mass of C₂₆H₃₀NO₂S₂ (for the free base of the dimer) | nih.govnii.ac.jp |
Application of Computational Chemistry for Mechanistic Elucidation and Design
Computational chemistry offers a theoretical lens to understand the properties of this compound at a molecular level, predicting its reactivity and its influence on the conformation of larger peptide structures.
The trityl (Trt) group is classified as an acid-labile protecting group. researchgate.net Its stability and the mechanism of its cleavage are well-suited for theoretical investigation using computational methods like Density Functional Theory (DFT).
The mechanism of acid-catalyzed deprotection proceeds through the formation of a triphenylmethyl cation, or trityl cation. total-synthesis.com This carbocation is highly stabilized by resonance across the three phenyl rings, which makes it a very stable leaving group. total-synthesis.com Computational studies can quantify this stability by calculating the electronic energy difference (ΔE) between the carbocation (R⁺) and its neutral precursor (R-H). nih.gov Such studies have confirmed that both steric and conjugative effects contribute to the stability of the carbocations generated during deprotection. nih.gov The acid lability of the trityl group can be fine-tuned; for instance, the addition of electron-donating methoxy (B1213986) groups to the phenyl rings increases the rate of deprotection significantly. total-synthesis.com These theoretical models are crucial for designing orthogonal protection strategies in complex peptide synthesis, where one protecting group must be removed without affecting others. nih.govru.nl
When S-Trityl-D-cystine tert-butyl ester is incorporated into a peptide, the bulky S-trityl group can significantly influence the peptide's local and global conformation. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and dynamics of peptides and proteins in a simulated physiological environment. nih.govnih.gov
MD simulations can model the behavior of a peptide containing an S-trityl protected cysteine residue over time, providing insights into:
Conformational Stability: By calculating metrics such as the root-mean-square deviation (RMSD), simulations can assess the stability of the peptide's structure. nih.gov
Local Flexibility: The root-mean-square fluctuation (RMSF) can identify regions of the peptide that are more or less flexible, revealing the impact of the bulky protecting group on the peptide backbone and side-chain dynamics. nih.gov
Peptide-Molecule Interactions: Simulations can elucidate how the protected residue affects the binding of the peptide to its biological target or its interaction with cell membranes. acs.orgmdpi.com
These computational approaches are integral to computer-aided drug design (CADD), helping to predict the structural and dynamic consequences of incorporating modified amino acids like S-Trityl-D-cystine tert-butyl ester into therapeutic peptides. nih.gov
Future Perspectives and Methodological Advancements
Innovations in Cysteine Protecting Group Design
The trityl group has long been a staple for protecting the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). chemrxiv.org However, the quest for improved orthogonality, milder deprotection conditions, and enhanced stability has spurred the development of novel protecting groups. researchgate.net These innovations are critical for the regioselective formation of multiple disulfide bonds in complex peptides and for synthesizing molecules sensitive to standard cleavage conditions. researchgate.netmdpi.com
Recent research has introduced several promising alternatives to traditional thiol protections. Disulfide-based protecting groups, such as sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT), have been developed as substitutes for groups like S-tert-butyl (StBu) that can be difficult to remove. mdpi.comsigmaaldrich.com The SIT and MOT groups are designed with modulated steric hindrance, ensuring they are stable enough for SPPS yet can be readily cleaved with reducing agents like 1,4-dithiothreitol (DTT). mdpi.com The SIT group, in particular, has demonstrated excellent performance in SPPS protocols. mdpi.com
Other innovative strategies include photocleavable and "safety-catch" protecting groups. The Nitrodibenzofuran (NDBF) group can be removed by photolysis, offering a high degree of orthogonality. nih.gov The Allocam protecting group provides another layer of selectivity, as it can be removed on-resin, allowing for selective disulfide bond formation in a single step. nih.gov A thiol-labile group based on a pyridazinedione (PD) scaffold has also been shown to be compatible with conventional and microwave-assisted SPPS. acs.orgnih.gov These next-generation protecting groups offer chemists a more versatile toolbox for synthesizing complex cysteinyl peptides with precisely controlled disulfide architectures. mdpi.com
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantage | Reference |
|---|---|---|---|---|
| sec-isoamyl mercaptan | SIT | Reductive (e.g., DTT) | Fully compatible with Fmoc/Boc SPPS; easy removal. | mdpi.comnih.gov |
| 2-methyloxolane-3-thiol | MOT | Reductive (e.g., DTT) | Modulated lability for stability during synthesis and straightforward removal. | mdpi.com |
| Nitrodibenzofuran | NDBF | Photolysis (UV light) | High degree of orthogonality; suitable for light-sensitive applications. | nih.gov |
| Pyridazinedione Scaffold | PD | Thiol-labile | Compatible with conventional and microwave-assisted SPPS and native chemical ligation (NCL). | acs.orgnih.gov |
Development of Greener and Sustainable Synthetic Protocols
The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes to minimize environmental impact. researchgate.net Traditional peptide synthesis, particularly SPPS, is notorious for its high consumption of hazardous solvents and reagents, generating significant chemical waste. chemrxiv.orgnih.gov For every kilogram of a peptide active pharmaceutical ingredient (API) produced via SPPS, as much as 10 metric tons of materials and solvents may be used. chemrxiv.org
Future advancements are centered on the principles of green chemistry. acs.orgnih.gov A primary target is the replacement of commonly used solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which face regulatory scrutiny due to toxicity concerns. chemrxiv.orgnih.gov Researchers have identified propylene (B89431) carbonate as a viable green polar aprotic solvent that can substitute for DMF and DCM in both solution- and solid-phase peptide synthesis. nih.govnih.gov Other efforts focus on using water or ethanol (B145695) as reaction solvents to reduce hazardous waste. acs.org
Strategies for Minimizing Side Reactions in Complex Systems
The unique reactivity of the cysteine thiol, even when protected, makes it susceptible to various side reactions during peptide synthesis. For S-trityl protected cysteine, racemization and the formation of 3-(1-piperidinyl)alanine are notable challenges, particularly during base-mediated coupling steps in Fmoc-SPPS. researchgate.netnih.govacs.orgmedchemexpress.com
Racemization of N,S-protected cysteine derivatives can be significant, with levels reaching an unacceptable 5-33% under standard coupling conditions using phosphonium (B103445) and aminium salts with a preactivation step. researchgate.netul.ie Research has shown that this can be substantially mitigated by avoiding the preactivation step, which reduces racemization by a factor of six to seven. researchgate.netul.ie Additional strategies include:
Choice of Base: Using a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), is significantly better than stronger bases like N,N-diisopropylethylamine (DIEA). researchgate.net
Solvent Polarity: Changing the solvent from neat DMF to a less polar mixture, such as CH2Cl2-DMF (1:1), helps reduce racemization. researchgate.net
Resin Choice: For peptides with a C-terminal cysteine, the use of 2-chlorotrityl resin is effective in suppressing racemization that can be caused by the base treatment during Fmoc cleavage. nih.govmdpi.com
Another significant side reaction is the formation of S-tert-butylated cysteine residues during the final TFA cleavage step. This occurs when the liberated cysteine thiol reacts with tert-butyl cations generated from other protecting groups (e.g., Boc, tBu). nih.gov The use of effective scavenger cocktails is crucial to prevent this. While triisopropylsilane (B1312306) (TIS) is a common scavenger, studies have shown that a combination of thioanisole (B89551) and dimethyl sulfide (B99878) (DMS), along with DTT, can be more beneficial. nih.gov A two-step cleavage process, starting with a lower concentration of TFA before increasing it, has also been shown to yield optimal results in minimizing this side product. nih.gov
| Side Reaction | Mitigation Strategy | Mechanism/Rationale | Reference |
|---|---|---|---|
| Racemization | Avoid preactivation during coupling. | Reduces the formation of the oxazolone (B7731731) intermediate responsible for epimerization. | researchgate.netul.ie |
| Racemization | Use a weaker base (e.g., collidine instead of DIEA). | Decreases the rate of proton abstraction from the α-carbon. | researchgate.net |
| Racemization | Use less polar solvent mixtures (e.g., CH2Cl2-DMF). | Reduces the stabilization of charged intermediates that facilitate racemization. | researchgate.net |
| S-tert-butylation (during cleavage) | Use optimized scavenger cocktails (e.g., thioanisole, DMS, DTT). | Effectively quenches tert-butyl cations before they can alkylate the free thiol. | nih.gov |
| 3-(1-Piperidinyl)alanine formation | Utilize sterically bulky protecting groups (e.g., Trityl). | Hinders the base-catalyzed elimination of the protected sulfhydryl group. | medchemexpress.com |
Emerging Applications in Chemical Biology and Material Science
Protected cysteine derivatives like S-Trityl-D-cystine tert-butyl ester HCl are not only building blocks for therapeutic peptides but are also enabling tools in chemical biology and the development of advanced materials.
In chemical biology , the unique reactivity of the cysteine thiol is harnessed for site-selective protein modification and bioconjugation. Cysteine residues serve as primary targets for attaching probes, fluorophores, or drugs to proteins. The development of chemical probes that can selectively react with distinct oxidative states of cysteine (e.g., sulfenic acids) allows researchers to study redox signaling pathways in complex biological systems. Furthermore, cysteine-stapling techniques, which use bifunctional agents to link cysteine residues, are powerful methods for stabilizing the helical structure of peptides, thereby enhancing their bioactivity and cell permeability for applications like inhibiting protein-protein interactions.
In material science , cysteine and its derivatives are being incorporated into novel materials with a wide range of applications:
Hydrogels: Cysteine-modified polymers, such as poly(acrylic acid)-cysteine (PAA-Cys), can form hydrogels with tunable mechanical properties suitable for advanced cell culture and regenerative medicine. researchgate.netnih.gov These materials can mimic the stiffness of soft tissues and support cell adhesion and proliferation. Composite hydrogels based on cysteine–silver sol are also being explored for applications in anticancer photodynamic therapy. acs.org
Self-Assembling Materials: The introduction of cysteine residues into peptides can direct their self-assembly into functional nanostructures like nanofibers and hydrogels, driven by disulfide bond formation. researchgate.netmdpi.com These materials have potential uses as carriers for proteins and drugs. mdpi.com Cysteine-based polymers can also self-assemble into nanoparticles for antioxidant chemotherapy. medchemexpress.com
Functionalized Surfaces and Nanoparticles: The thiol group of cysteine exhibits a high affinity for noble metals, allowing for the straightforward functionalization of gold nanoparticles for applications in drug delivery and diagnostics. mdpi.com Thiol-functionalized carbon-based materials and silica (B1680970) are being developed as effective adsorbents for removing heavy metals like mercury from aqueous solutions. chemrxiv.orgacs.orgresearchgate.net L-cysteine-capped zinc sulfide nanoparticles have been synthesized for use as fluorescent probes for protein determination.
These emerging applications highlight the versatility of protected cysteine derivatives beyond traditional peptide synthesis, positioning them as key components in the development of next-generation diagnostics, therapeutics, and smart materials.
Q & A
Q. Challenges :
- Hydrolysis : Tert-butyl esters hydrolyze under acidic or aqueous conditions, especially during prolonged reactions.
- Transesterification : Methanolic HCl may convert tert-butyl esters to methyl esters, reducing yields .
Advanced: How can researchers optimize the synthesis to minimize undesired hydrolysis of the tert-butyl ester group?
Answer:
Optimization strategies include:
- Controlled acid exposure : Use short reaction times and low temperatures during acidic steps. For example, methanolic HCl at 0°C minimizes transesterification .
- Alternative esterification : Employ tert-butyl trichloroacetimidate with weak Brønsted acids (e.g., carboxylic acids) to activate the ester bond without strong acid catalysts .
- Protecting group selection : Replace tert-butyl esters with more stable groups (e.g., benzyl esters) if downstream chemistry permits .
Basic: Which analytical techniques confirm the identity and purity of this compound?
Answer:
- UPLC-MS : Validates molecular weight and detects impurities (e.g., methyl ester byproducts) .
- NMR spectroscopy : Confirms tert-butyl group integrity (δ ~1.4 ppm for nine protons) and trityl aromatic signals.
- HPLC with authentic standards : Compares retention times and peak purity against reference compounds .
Advanced: How should researchers address discrepancies between expected and observed molecular weights in reaction byproducts?
Answer:
- Mass spectrometry : Identify unexpected adducts (e.g., methyl esters from transesterification) or hydrolysis products (tert-butyl → carboxylic acid) .
- Isotopic labeling : Use deuterated solvents or reagents to trace proton exchange during hydrolysis.
- Kinetic studies : Monitor reaction progress under varying HCl concentrations to correlate hydrolysis rates with byproduct formation .
Basic: What role does the tert-butyl ester group play in the chemical stability of S-Trityl-D-cystine derivatives under acidic conditions?
Answer:
The tert-butyl ester acts as a protecting group for carboxylic acids, providing steric hindrance against nucleophilic attack. However, it is susceptible to acid-catalyzed hydrolysis, with rates dependent on HCl concentration. For example, tert-butyl acetate hydrolyzes faster in >0.25 M HCl, requiring careful pH control during synthesis .
Advanced: How can modifying the tert-butyl ester in SAR studies influence biological activity?
Answer:
- Lipophilicity : Tert-butyl esters increase logP, enhancing membrane permeability but potentially reducing solubility.
- Metabolic stability : In vivo ester hydrolysis releases active carboxylic acids, impacting bioavailability. For instance, replacing tert-butyl with methyl esters alters hydrolysis rates and activity .
- Steric effects : Bulkier esters may hinder target binding, as seen in MDM2 inhibitor studies where tert-butyl groups improved selectivity .
Basic: What are common side reactions during tert-butyl ester deprotection in cysteine derivatives, and how are they mitigated?
Answer:
- Hydrolysis : Use diluted HCl (e.g., 1–2 M) at controlled temperatures to limit ester cleavage .
- Transesterification : Avoid methanol if possible; switch to ethanol or acetonitrile as solvents .
- Oxidation : Maintain inert atmospheres (N₂/Ar) to protect the free thiol post-deprotection.
Advanced: How does the choice of acid (HCl vs. TFA) impact tert-butyl ester cleavage in S-Trityl-D-cystine derivatives?
Answer:
- TFA : Stronger acidity (pKa ~0.5) rapidly cleaves Boc groups but risks tert-butyl ester hydrolysis. Use anhydrous TFA in non-polar solvents (e.g., DCM) to minimize side reactions .
- HCl : Milder acidity (pKa ~-1.5) allows selective Boc removal without ester cleavage when used in methanolic solutions, though transesterification remains a concern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
